

# Application Notes and Protocols for Recombinant Nucleophosmin (NPM1) Expression and Purification

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## Compound of Interest

Compound Name: *nucleophosmin*

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These application notes provide a comprehensive protocol for the expression and purification of recombinant human **Nucleophosmin** (NPM1) from *Escherichia coli*. The described method utilizes an N-terminal polyhistidine tag (His-tag) for efficient capture by immobilized metal affinity chromatography (IMAC), followed by a size-exclusion chromatography (SEC) step to ensure high purity and separation of oligomeric states.

## Data Presentation

The following table summarizes the expected yield and purity at each stage of the purification process from a 2-liter *E. coli* culture. This data is representative and may vary depending on expression levels and optimization of the protocol.[\[1\]](#)

Table 1: Purification Summary for Recombinant NPM1

Purification Step	Total Volume (mL)	Total Protein (mg)	NPM1 Yield (mg)	Purity (%)
Cleared Lysate	80	1600	20	>1
Ni-NTA Affinity Elution	15	15	12	~80
Size-Exclusion Pool	10	2.5	2.5	>95

## Experimental Protocols

A detailed methodology for each key stage of the expression and purification process is provided below.

### Expression of His-tagged NPM1 in *E. coli*

This protocol outlines the transformation, growth, and induction of *E. coli* for the production of recombinant NPM1.

- Vector and Host:
  - Human NPM1 cDNA (amino acids 1-294) cloned into a pET expression vector with an N-terminal 6xHis-tag.
  - *E. coli* BL21(DE3) is a suitable expression host.[\[2\]](#)
- Protocol:
  - Transform the NPM1 expression plasmid into chemically competent *E. coli* BL21(DE3) cells and plate on LB agar containing the appropriate antibiotic for selection. Incubate overnight at 37°C.[\[3\]](#)
  - Inoculate a single colony into 50 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

- Inoculate 2 L of LB medium (in 2 x 2 L flasks) with the overnight culture (1:100 dilution) and the selective antibiotic.
- Grow the culture at 37°C with vigorous shaking (200-250 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.[2][3]
- Induce protein expression by adding isopropyl  $\beta$ -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM.[4]
- Continue to incubate the culture for 4-6 hours at 30°C or overnight (16-18 hours) at 18-25°C to improve protein solubility.[4][5]
- Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
- Discard the supernatant and store the cell pellet at -80°C until purification.

## Cell Lysis and Lysate Preparation

This protocol describes the disruption of bacterial cells to release the soluble recombinant NPM1.

- Materials:

- Lysis Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 10 mM Imidazole, pH 8.0.
- Lysozyme (10 mg/mL stock).
- DNase I (1 mg/mL stock).
- Protease inhibitor cocktail (EDTA-free).

- Protocol:

- Thaw the frozen cell pellet on ice. Resuspend the pellet in ice-cold Lysis Buffer at a ratio of 5 mL per gram of wet cell paste.
- Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail according to the manufacturer's instructions. Incubate on ice for 30 minutes with gentle

rocking.

- Add DNase I to a final concentration of 20 µg/mL and MgCl<sub>2</sub> to 5 mM.
- Sonicate the cell suspension on ice to complete lysis. Use short bursts (e.g., 10-30 seconds) followed by cooling periods to prevent overheating and protein denaturation. The lysate should become less viscous.
- Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to pellet insoluble cell debris.
- Carefully collect the supernatant (cleared lysate) containing the soluble His-tagged NPM1. Filter the supernatant through a 0.45 µm filter before applying it to the chromatography column.[\[1\]](#)

## Purification of NPM1 via Ni-NTA Affinity Chromatography

This step isolates the His-tagged NPM1 from the bulk of host cell proteins.

- Materials:

- Ni-NTA Agarose Resin.
- Wash Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 20-40 mM Imidazole, pH 8.0.
- Elution Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0.

- Protocol:

- Pack a chromatography column with Ni-NTA agarose resin and equilibrate with 5-10 column volumes (CVs) of Lysis Buffer.
- Load the cleared lysate onto the equilibrated column at a flow rate of 1-2 mL/min.
- Wash the column with 10-15 CVs of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

- Elute the His-tagged NPM1 from the resin with 5-10 CVs of Elution Buffer. Collect fractions of 1-2 mL.
- Analyze the collected fractions by SDS-PAGE to identify those containing purified NPM1. Pool the purest fractions.

## Final Purification by Size-Exclusion Chromatography (SEC)

This polishing step removes remaining contaminants and separates NPM1 oligomers from monomers.[\[1\]](#)

- Materials:

- SEC Column: A gel filtration column suitable for separating proteins in the range of 30-200 kDa (e.g., HiPrep 26/60 S-300 HR).[\[1\]](#)
- SEC Buffer: 20 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, pH 8.0.[\[6\]](#)

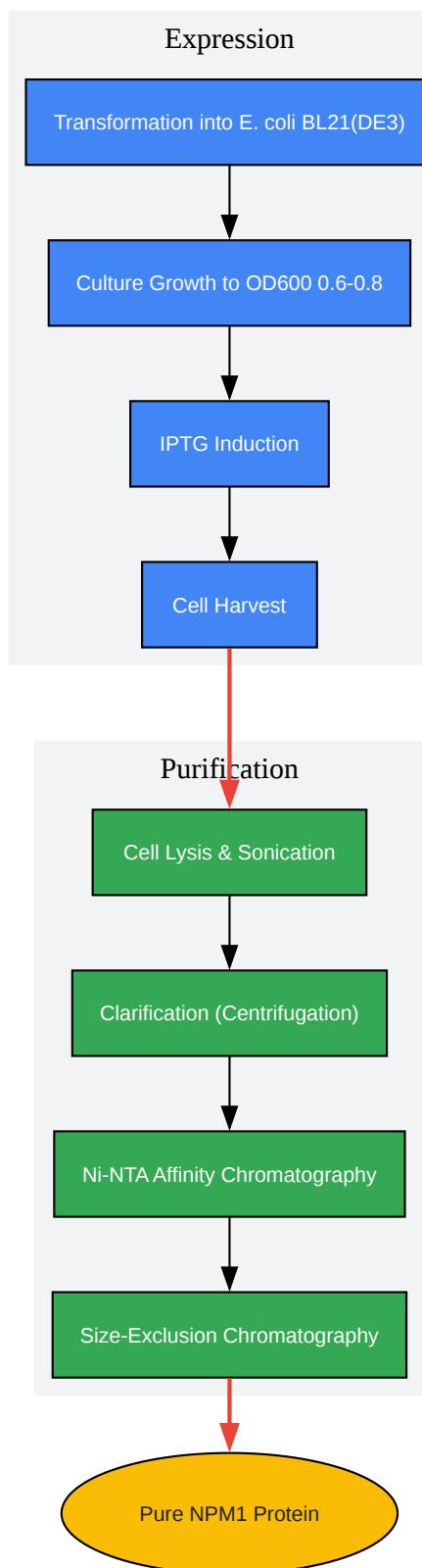
- Protocol:

- Concentrate the pooled fractions from the Ni-NTA purification to a volume of 2-5 mL using a centrifugal concentrator.
- Equilibrate the SEC column with at least 2 CVs of SEC Buffer.
- Load the concentrated protein sample onto the SEC column.
- Elute the protein with SEC Buffer at the recommended flow rate for the column. Collect fractions.
- Analyze the fractions by SDS-PAGE to identify those containing highly pure NPM1.
- Pool the desired fractions, determine the protein concentration, and store at -80°C. For long-term storage, adding glycerol to a final concentration of 10% is recommended.[\[6\]](#)

## Visualizations

## Experimental Workflow

The following diagram illustrates the complete workflow for the expression and purification of recombinant NPM1.

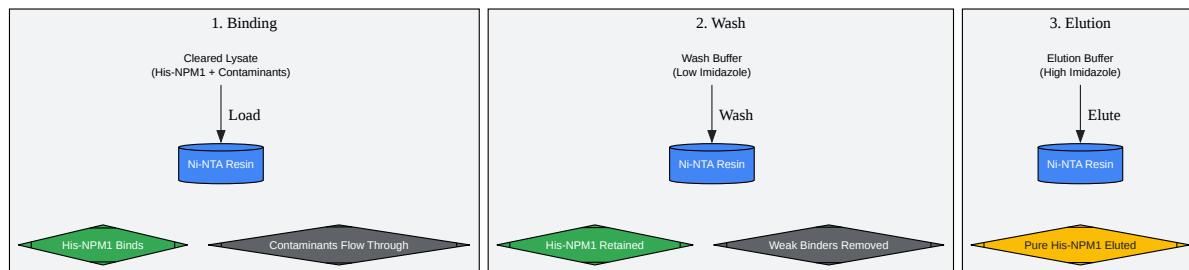


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Caption: Workflow for recombinant NPM1 expression and purification.

## His-Tag Purification Principle

This diagram shows the principle of immobilized metal affinity chromatography for His-tagged proteins.



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Caption: Principle of His-tag protein purification using Ni-NTA resin.

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